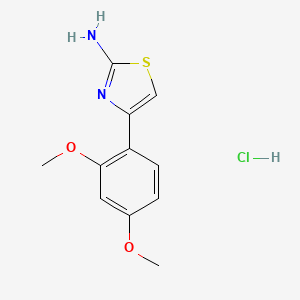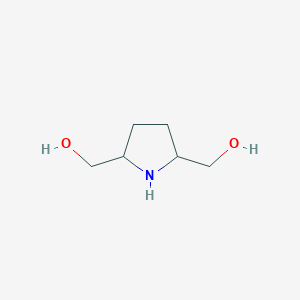
Pyrrolidine-2,5-diyldimethanol
Vue d'ensemble
Description
Pyrrolidine-2,5-diyldimethanol is a chemical compound with the CAS Number: 5626-66-4 and a molecular weight of 131.17 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including Pyrrolidine-2,5-diyldimethanol, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of pyrrolidine derivatives is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives, including Pyrrolidine-2,5-diyldimethanol, are known for their reactivity . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Applications De Recherche Scientifique
Drug Discovery
Pyrrolidine-2,5-diyldimethanol is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Bioactive Molecules
Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been reported . The structure–activity relationship (SAR) of the studied compounds has also been investigated .
Asymmetric Organocatalysis
Pyrrolidine-2,5-diyldimethanol plays a crucial role in asymmetric organocatalysis . It characterizes the structure of many ligands and is a building block in organic synthesis .
Synthesis of Organocatalysts
Recent advances in the asymmetric synthesis of organocatalysts deriving from or related to proline, a pyrrolidine derivative, have been reported . This has allowed for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .
Catalysts
Mécanisme D'action
Target of Action
Pyrrolidine-2,5-diyldimethanol primarily targets enzymes and receptors involved in metabolic and signaling pathways. These targets often include specific isoenzymes of carbonic anhydrase, which play crucial roles in regulating pH and ion balance in various tissues .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to a decrease in the conversion of carbon dioxide and water to bicarbonate and protons, thereby affecting cellular pH and ion transport .
Biochemical Pathways
Pyrrolidine-2,5-diyldimethanol affects several biochemical pathways, including those involved in pH regulation and ion transport. By inhibiting carbonic anhydrase, it disrupts the normal acid-base balance and ion exchange processes, leading to downstream effects such as altered cellular metabolism and signaling .
Pharmacokinetics
The pharmacokinetics of Pyrrolidine-2,5-diyldimethanol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed and distributed throughout the body, with a preference for tissues with high metabolic activity. It undergoes hepatic metabolism and is excreted primarily through the kidneys. These properties influence its bioavailability and duration of action .
Result of Action
At the molecular level, the inhibition of carbonic anhydrase by Pyrrolidine-2,5-diyldimethanol leads to reduced proton and bicarbonate production. This results in altered pH levels within cells and tissues, which can affect various cellular processes such as enzyme activity, ion transport, and metabolic pathways. At the cellular level, these changes can lead to altered cell function and signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of Pyrrolidine-2,5-diyldimethanol. For instance, extreme pH levels or high temperatures may affect the compound’s stability and its ability to bind to target enzymes. Additionally, the presence of competing ions or molecules can modulate its activity and effectiveness .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFYTQOVXXQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559284 | |
| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2,5-diyldimethanol | |
CAS RN |
5626-66-4 | |
| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-2,5-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)

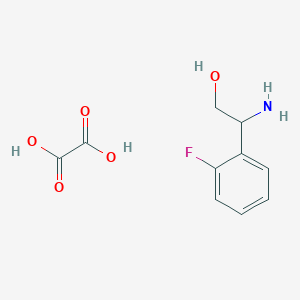

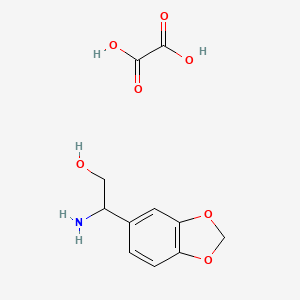
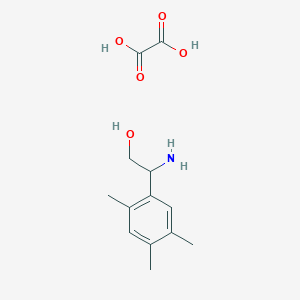

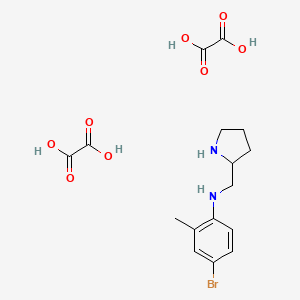
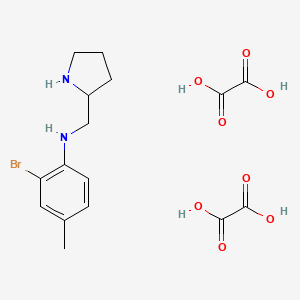
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)
